3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine
Description
3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative featuring two 4-fluorophenyl groups at the 3- and 5-positions and a 2-morpholinoethyl substituent at the 6-position.
Properties
IUPAC Name |
4-[2-[3,5-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENGENINRVGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyrimidine derivative.
Introduction of the 4-fluorophenyl groups: This step often involves a Suzuki-Miyaura cross-coupling reaction, where 4-fluorophenyl boronic acid is coupled with the pyrazolo[1,5-a]pyrimidine core.
Attachment of the morpholinoethyl group: This can be done through a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate electrophilic site on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolecarboxylic acids, while reduction could produce various reduced derivatives of the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H22F2N4O
- Molecular Weight : 420.5 g/mol
- IUPAC Name : 4-[2-[3,5-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine
The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its significant pharmacological properties.
Anticancer Activity
One of the most promising applications of 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is its potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidines have been studied extensively for their ability to inhibit various cancer cell lines.
- Mechanism of Action : The compound may exert cytotoxic effects by inhibiting key kinases involved in cell proliferation and survival. For instance, it has shown activity against aurora kinases, which are often overexpressed in cancer cells .
- Case Studies : Research indicates that related compounds have demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. For example, a derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 cell line .
Enzymatic Inhibition
The compound also exhibits potential as an enzyme inhibitor, particularly in relation to phosphodiesterases (PDEs), which play a crucial role in various signaling pathways.
- Phosphodiesterase Inhibition : Some derivatives of pyrazolo[1,5-a]pyrimidine have been identified as selective inhibitors of PDEs involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Biological Activities Overview
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines; potential for drug development. |
| Enzymatic Inhibition | Selective inhibition of phosphodiesterases; implications for inflammatory disease treatment. |
| Antimicrobial | Related compounds have shown broad-spectrum antimicrobial properties against bacteria and fungi. |
| Antioxidant | Potential to scavenge free radicals; contributes to antioxidant properties. |
Future Directions and Conclusion
The ongoing research into pyrazolo[1,5-a]pyrimidines suggests that compounds like this compound may lead to the development of novel therapeutics targeting cancer and inflammatory diseases. The structural diversity offered by this class of compounds allows for further exploration into their pharmacological profiles.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Cytotoxic Activity
Pyrazolo[1,5-a]pyrimidine derivatives exhibit activity against cancer cell lines, heavily influenced by substituents:
- Compound 6m : Features a 3,4,5-trimethoxy-substituted phenyl ring at the 3-position, showing enhanced cytotoxicity due to electron-donating methoxy groups .
- Compound 6p : Contains a single 4-fluoro-substituted phenyl ring, demonstrating that fluorine atoms improve metabolic stability and target binding .
- Target Compound: The dual 4-fluorophenyl groups at positions 3 and 5 likely amplify lipophilicity and target affinity compared to mono-substituted analogs. The 2-morpholinoethyl group at position 6 may enhance solubility and reduce off-target effects (e.g., hERG inhibition), a common issue with imidazo[1,2-b]pyridazine-based inhibitors like SGI-1776 .
Table 1: Cytotoxic Activity of Selected Pyrazolo[1,5-a]pyrimidines
Kinase Inhibition Profiles
The pyrazolo[1,5-a]pyrimidine core is a scaffold for kinase inhibitors, with substituents dictating selectivity:
- SGI-1776 Analog : A lead compound combining pyrazolo[1,5-a]pyrimidine with SGI-1776 substituents achieved IC₅₀ = 45 nM for PIM-1 kinase .
- Compounds 10, 11, and 12: Trifluoromethylated derivatives (6k, 6l, 6m) showed nanomolar PIM-1 inhibition (IC₅₀ = 18 nM, 27 nM, and 1.5 nM, respectively). The trifluoromethyl group enhances binding to hydrophobic kinase pockets .
Table 2: Kinase Inhibition Data
*Predicted activity based on structural similarity .
Biological Activity
3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 420.464 g/mol
- CAS Number : 885675-75-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The compound exhibits inhibitory activity against several protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially making it useful in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting therapeutic potential for inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Cancer Cell Lines
In a study examining the effects of the compound on various cancer cell lines, it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast cancer and lung cancer cell lines, with IC values below 20 nM.
Case Study 2: Anti-inflammatory Model
In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via multi-component reactions (MCRs) or condensation of 1H-pyrazole-5-amine derivatives with carbonyl-containing reagents. For example, microwave-assisted organic reactions (MAORs) can improve regioselectivity and yield . Substituted amines react with enones or aldehydes under catalytic conditions (e.g., acid/base or novel catalysts) to form the bicyclic core, followed by functionalization at positions 3, 5, and 6 with fluorophenyl and morpholinoethyl groups .
Q. How can crystallographic data resolve structural ambiguities in this compound?
X-ray crystallography is critical for confirming the planarity of the pyrazolo[1,5-a]pyrimidine core and substituent orientations. For example, Cl···Cl interactions (3.475 Å) and van der Waals forces dominate crystal packing in related derivatives, which can inform solubility and stability studies . Computational modeling (e.g., DFT) further validates electronic distributions and steric effects .
Q. What safety protocols are recommended for handling this compound in lab settings?
Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential inhalation risks. Waste must be segregated and disposed via certified hazardous waste services. Structural analogs (e.g., pyrazolo[1,5-a]pyrimidin-6-amine) require strict adherence to SDS guidelines, including emergency ventilation and medical consultation for exposure .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
The morpholinoethyl group at position 6 enhances solubility and binding to kinase ATP pockets. Fluorophenyl groups at positions 3 and 5 increase hydrophobicity and π-π stacking with residues like Phe80 in CDK2. SAR studies on analogs (e.g., Dorsomorphin) show that substituent size and polarity at position 7 critically modulate selectivity between ALK2 and ALK3 kinases .
Q. What analytical methods resolve contradictions in reported biological activities across studies?
Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal techniques:
Q. What computational approaches predict the allosteric modulation potential of this compound?
Molecular dynamics (MD) simulations can map conformational changes in targets (e.g., GPCRs) upon binding. Docking studies using cryo-EM structures (e.g., PDB 6CM4) identify key interactions at allosteric sites. Free-energy perturbation (FEP) calculations quantify the impact of fluorophenyl substitutions on binding affinity .
Q. How does the morpholinoethyl side chain influence pharmacokinetic properties?
The morpholine group improves aqueous solubility and reduces plasma protein binding, as shown in analogs with logP values <3.0. However, its basicity (pKa ~7.4) may limit blood-brain barrier penetration. Comparative studies with piperidine or pyrrolidine analogs reveal trade-offs between bioavailability and metabolic stability (CYP3A4 susceptibility) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
